molecular formula C14H23NO3S B225672 4-ethoxy-N,N-diethyl-2,5-dimethylbenzenesulfonamide

4-ethoxy-N,N-diethyl-2,5-dimethylbenzenesulfonamide

Cat. No. B225672
M. Wt: 285.4 g/mol
InChI Key: WQNGLHYMAWHJHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxy-N,N-diethyl-2,5-dimethylbenzenesulfonamide, also known as EDDMBS, is a sulfonamide compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is synthesized through a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 4-ethoxy-N,N-diethyl-2,5-dimethylbenzenesulfonamide is not fully understood, but it is believed to involve the formation of a complex with metal ions, which leads to a change in its fluorescence properties. This complex formation can also result in the inhibition of enzymes that are involved in various biological processes.
Biochemical and Physiological Effects:
4-ethoxy-N,N-diethyl-2,5-dimethylbenzenesulfonamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of metalloproteases, which are enzymes involved in the breakdown of extracellular matrix proteins. This inhibition can lead to the prevention of cancer metastasis and other diseases that involve the breakdown of extracellular matrix proteins. 4-ethoxy-N,N-diethyl-2,5-dimethylbenzenesulfonamide has also been found to have antioxidant properties, which can protect against oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

4-ethoxy-N,N-diethyl-2,5-dimethylbenzenesulfonamide has several advantages for lab experiments, including its high selectivity and sensitivity for metal ions, its ability to detect metal ions in biological systems, and its potential as a therapeutic agent for the treatment of various diseases. However, there are also limitations to its use in lab experiments, including its toxicity and the need for specialized equipment to detect its fluorescence properties.

Future Directions

There are several future directions for research on 4-ethoxy-N,N-diethyl-2,5-dimethylbenzenesulfonamide. One area of research is the development of new fluorescent probes based on 4-ethoxy-N,N-diethyl-2,5-dimethylbenzenesulfonamide for the detection of metal ions and other biological molecules. Another area of research is the investigation of 4-ethoxy-N,N-diethyl-2,5-dimethylbenzenesulfonamide as a therapeutic agent for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of 4-ethoxy-N,N-diethyl-2,5-dimethylbenzenesulfonamide and its potential applications in scientific research.

Synthesis Methods

4-ethoxy-N,N-diethyl-2,5-dimethylbenzenesulfonamide is synthesized through a multistep process starting with the reaction of 4-nitrobenzenesulfonyl chloride with diethylamine, followed by the reaction of the resulting product with 2,5-dimethylphenol and ethyl iodide. The final product is purified through recrystallization and characterized through various analytical techniques such as NMR, IR, and mass spectrometry.

Scientific Research Applications

4-ethoxy-N,N-diethyl-2,5-dimethylbenzenesulfonamide has been studied extensively for its potential applications in scientific research. One of its main applications is as a fluorescent probe for the detection of metal ions in biological systems. It has also been used as a fluorescent probe for the detection of nitric oxide and hydrogen sulfide. Additionally, 4-ethoxy-N,N-diethyl-2,5-dimethylbenzenesulfonamide has been investigated for its potential as a therapeutic agent for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

properties

Product Name

4-ethoxy-N,N-diethyl-2,5-dimethylbenzenesulfonamide

Molecular Formula

C14H23NO3S

Molecular Weight

285.4 g/mol

IUPAC Name

4-ethoxy-N,N-diethyl-2,5-dimethylbenzenesulfonamide

InChI

InChI=1S/C14H23NO3S/c1-6-15(7-2)19(16,17)14-10-11(4)13(18-8-3)9-12(14)5/h9-10H,6-8H2,1-5H3

InChI Key

WQNGLHYMAWHJHU-UHFFFAOYSA-N

SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1C)OCC)C

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1C)OCC)C

Origin of Product

United States

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